4-n-Butoxy-3-methylthiophenol

Description

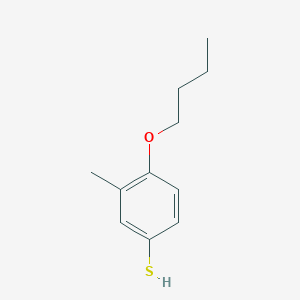

4-n-Butoxy-3-methylthiophenol is an aromatic compound featuring a benzene ring substituted with a butoxy (-O-C₄H₉) group at the para position (C4) and a methylthio (-S-CH₃) group at the meta position (C3). This combination of electron-donating (butoxy) and moderately electron-withdrawing (methylthio) groups confers unique physicochemical properties, including altered solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

4-butoxy-3-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-3-4-7-12-11-6-5-10(13)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOIGFJMZCYPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of an aryl halide with elemental sulfur in the presence of a copper catalyst, followed by reduction with zinc and hydrochloric acid . Another approach involves the use of aryl magnesium halides, which react with elemental sulfur to form halothiolates, followed by decomposition with diluted acids or water .

Industrial Production Methods

Industrial production of 4-n-Butoxy-3-methylthiophenol may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3-methylthiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-n-Butoxy-3-methylthiophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3-methylthiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares substituents and properties of 4-n-Butoxy-3-methylthiophenol with related compounds from the evidence:

Key Observations :

- Substituent Electronic Effects: The methylthio group (-S-CH₃) in this compound is less electron-donating than methoxy (-OCH₃) but more polarizable due to sulfur’s larger atomic radius. This may enhance solubility in nonpolar solvents compared to methoxy analogs like 3k and 3m .

- Synthetic Yields : High yields (e.g., 90% for 3k) in thioether synthesis suggest that steric hindrance from bulky groups (e.g., butoxy) might reduce efficiency if present during coupling reactions .

Reactivity and Functional Group Interactions

- Thiol (-SH) Reactivity: Unlike the thioether (-S-) groups in 3k and 3m, the thiol group in this compound is prone to oxidation, forming disulfides. This reactivity is absent in methoxy- or chloro-substituted analogs .

- Aldehyde vs. Alcohol Functionality: Compared to (3-butoxy-4-methoxyphenyl)methanol (alcohol), this compound lacks hydroxyl groups, reducing hydrogen-bonding capacity but increasing acidity due to the -SH group .

Structural Characterization Insights

- NMR Trends: In 3k and 3m, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., -CN) exhibit downfield shifts (δ ~7.65 ppm). For this compound, similar shifts might occur for protons near the methylthio group .

Biological Activity

4-n-Butoxy-3-methylthiophenol is an aromatic thiol compound characterized by the presence of a butoxy group and a methyl group attached to a thiophenol ring. Its molecular formula is C11H16OS. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of various scientific investigations.

The biological activity of this compound primarily involves its interaction with biomolecules through the thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can lead to alterations in their structure and function, affecting various biochemical pathways and cellular processes. The compound's ability to undergo oxidation, reduction, and substitution reactions further enhances its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its activity against various bacterial strains, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been evaluated for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant growth inhibition at specific concentrations .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including those representing breast and colon cancers. Notably, certain derivatives exhibited cytotoxicity towards cancer cells while maintaining a favorable safety profile against normal human cells .

Case Studies

- Antibacterial Evaluation : A study synthesized several derivatives of this compound, assessing their antibacterial efficacy. Compounds demonstrated growth inhibition exceeding 70% against Acinetobacter baumannii and Candida albicans at concentrations around 32 μg/mL .

- Cytotoxicity Assessment : In evaluating the cytotoxic effects on human embryonic kidney cells (HK-293), select derivatives showed negligible cytotoxicity while effectively inhibiting cancer cell growth, highlighting their therapeutic potential .

Comparative Analysis with Similar Compounds

This compound can be compared with other aromatic thiols such as thiophenol and 4-methylthiophenol. The presence of the butoxy group in this compound enhances its solubility and reactivity compared to its analogs, which lack such substituents. This structural difference may contribute to its unique biological activities.

| Property | This compound | Thiophenol | 4-Methylthiophenol |

|---|---|---|---|

| Molecular Formula | C11H16OS | C6H5SH | C7H8S |

| Antimicrobial Activity | Yes | Limited | Limited |

| Anticancer Activity | Yes | Minimal | Minimal |

| Solubility | Higher due to butoxy group | Lower | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.